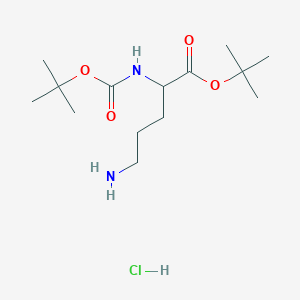

N-alpha-Boc-L-ornithine tert-butyl ester hydrochloride

描述

N-alpha-Boc-L-ornithine tert-butyl ester hydrochloride is a protected amino acid derivative widely used in peptide synthesis as an intermediate. Its structure features a Boc (tert-butoxycarbonyl) group on the alpha-amine of L-ornithine and a tert-butyl ester on the carboxyl group, with the hydrochloride salt enhancing stability and crystallinity . Ornithine, a diaminocarboxylic acid, contains a side chain amine (delta position) that remains unprotected in this compound, enabling selective functionalization during solid-phase peptide synthesis. The Boc and tert-butyl groups provide orthogonal protection, allowing sequential deprotection under acidic conditions. This compound is commercially available for research use, with purity levels up to 98% (TLC) . Its insolubility in water (inferred from similar compounds) necessitates the use of organic solvents in synthetic workflows .

属性

IUPAC Name |

tert-butyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4.ClH/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6;/h10H,7-9,15H2,1-6H3,(H,16,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOZFDDKCLTTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCN)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of N-alpha-Boc-L-ornithine tert-butyl ester hydrochloride generally follows a two-step protection approach:

- Protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group.

- Esterification of the carboxyl group as a tert-butyl ester.

This dual protection stabilizes the molecule for use in peptide coupling reactions and other organic syntheses.

Detailed Preparation Procedure

Step 1: Boc Protection of L-Ornithine

- Starting Material: L-ornithine (5-amino-2-pentanoic acid).

- Reagents: Di-tert-butyl dicarbonate (Boc₂O) as the Boc protecting agent.

- Base: Commonly sodium hydroxide or catalytic 4-dimethylaminopyridine (DMAP).

- Solvent: Organic solvents such as tetrahydrofuran (THF) or acetonitrile.

- Conditions: Room temperature to mild heating, under stirring.

- Mechanism: The Boc group selectively reacts with the α-amino group of ornithine to form the N-Boc protected intermediate.

Step 2: Esterification of the Carboxyl Group

- Reagents: Typically, tert-butanol in acidic conditions or via tert-butyl ester formation using reagents such as isobutylene with acid catalysis.

- Alternative Method: Using tert-butyl chloroformate or other tert-butyl esterifying agents.

- Outcome: Formation of the tert-butyl ester at the carboxyl terminus.

Step 3: Formation of the Hydrochloride Salt

- The final compound is converted into its hydrochloride salt to improve aqueous solubility.

- This is achieved by treating the protected amino acid ester with hydrochloric acid in an appropriate solvent.

Representative Synthetic Route Example

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc protection of L-ornithine | L-ornithine + Boc₂O, NaOH or DMAP, THF, rt | ~85-90 | Selective α-amino protection |

| 2 | Esterification to tert-butyl ester | tert-butanol, acid catalyst (e.g., HCl, TFA) or tert-butyl chloroformate | ~80-90 | Protects carboxyl group |

| 3 | Hydrochloride salt formation | HCl in organic solvent or ether | Quantitative | Enhances solubility |

Alternative Synthesis via Thiocarbonate Method (Patent Insight)

A patented process describes the preparation of N-tertiary-butoxycarbonyl amino acids, which can be adapted for ornithine derivatives:

- Reagents: O-tertiary-butyl S-phenyl thiocarbonate reacts with a base addition salt of the amino acid.

- Solvent: Strongly polar organic solvents.

- Conditions: Heating at 35–100°C for sufficient time to form the N-Boc amino acid.

- Post-reaction: Oxidation with hydrogen peroxide to remove thiophenol byproducts, maintaining pH 8–10 with hydrochloric acid.

- Advantages: Efficient Boc protection under mild conditions, scalable for industrial production.

Research Findings and Reaction Optimization

- The Boc protection step is highly selective for the α-amino group, leaving the side-chain amine of ornithine unprotected, which can be further modified if needed.

- Esterification using tert-butanol and acid catalysts is a well-established method, but the use of tert-butyl chloroformate can provide milder and more controlled ester formation.

- The hydrochloride salt form is preferred for biological applications due to improved solubility and stability.

- Oxidation methods using benzoyl peroxide have been reported for related derivatives to introduce hydroxamate functionalities, indicating potential for further functionalization.

Summary Table of Key Reagents and Conditions

| Preparation Step | Reagents | Solvent | Temperature | Purpose | Yield Range |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, NaOH or DMAP | THF, Acetonitrile | Room temp to 40°C | Protect α-amino group | 85–90% |

| Esterification | tert-Butanol + Acid catalyst or tert-butyl chloroformate | Organic solvent (e.g., CHCl₃) | Room temp to reflux | Protect carboxyl group | 80–90% |

| Hydrochloride Formation | HCl gas or HCl solution | Ether or organic solvent | Room temp | Form hydrochloride salt | Quantitative |

Applications of the Compound

- Used as an intermediate in the synthesis of peptides and peptidomimetics.

- Serves as a building block for inhibitors of nitric oxide synthase enzymes.

- Facilitates the study of biological pathways involving ornithine derivatives.

化学反应分析

Protection and Deprotection Reactions

The Boc and tert-butyl ester groups facilitate controlled synthetic modifications:

Boc Group Deprotection

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

-

Conditions: Room temperature for 1–2 hours.

-

Outcome: Selective removal of the Boc group yields a free α-amino group, while the tert-butyl ester remains intact .

tert-Butyl Ester Hydrolysis

-

Conditions: Reflux for 6–8 hours.

-

Outcome: Selective cleavage of the tert-butyl ester to form a carboxylic acid without affecting the Boc group .

Table 1: Deprotection Conditions and Selectivity

| Protecting Group | Reagent | Time (h) | Temperature | Selectivity |

|---|---|---|---|---|

| Boc | TFA/DCM (1:1) | 1.5 | 25°C | Boc removed, ester preserved |

| tert-Butyl ester | CeCl₃·7H₂O-NaI (1.5 eq) | 6 | 80°C | Ester hydrolyzed, Boc intact |

Peptide Coupling Reactions

The compound serves as a building block in solid-phase peptide synthesis (SPPS):

Hydroxamic Acid Formation

-

Reaction: Oxidation of the δ-amine group with benzoyl peroxide, followed by acylation under biphasic conditions .

Active Ester-Mediated Coupling

-

Reagents: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

-

Application: Efficient coupling with carboxylic acids to form dipeptides .

Oxidation and Functionalization

The δ-amine group undergoes targeted oxidation:

Benzoyl Peroxide Oxidation

-

Product: N-hydroxy intermediate, a precursor to hydroxamic acids .

-

Conditions: Anhydrous dichloromethane, 0°C to room temperature .

Boc Removal Under Acidic Conditions

-

Reagent: 4 M HCl in dioxane.

-

Outcome: Generates the hydrochloride salt of L-ornithine tert-butyl ester, preserving the ester group.

Ester Hydrolysis Under Basic Conditions

-

Reagent: NaOH in THF/H₂O.

-

Outcome: Full hydrolysis to free carboxylic acid (low selectivity compared to CeCl₃·7H₂O-NaI method) .

Table 2: Reactivity of Related Boc-Protected Amino Acids

Stability and Side Reactions

科学研究应用

Tert-butyl 5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

Industry: Applied in the production of biodegradable polymers and other advanced materials.

作用机制

The mechanism of action of tert-butyl 5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoate hydrochloride primarily involves the protection and deprotection of amino groups. The Boc group serves as a protecting group that can be easily removed under acidic conditions, allowing for selective modification of the amino group without affecting other functional groups . This property makes it a valuable tool in organic synthesis and peptide chemistry.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares N-alpha-Boc-L-ornithine tert-butyl ester hydrochloride with structurally related Boc-protected amino acids and tert-butyl ester derivatives.

Boc-L-NptGly-OH (CAS: 79777-82-5)

- Structure : Features a Boc group on the alpha-amine of L-neopentylglycine, with a free carboxylic acid.

- Key Differences: The absence of a tert-butyl ester increases polarity, reducing lipophilicity compared to the target compound . Restricted to manufacturing and research, with explicit warnings against household use .

Nepsilon-Boc-L-lysine tert-butyl ester hydrochloride

- Structure : Boc protection on the epsilon-amine of lysine, leaving the alpha-amine free, with a tert-butyl ester on the carboxyl group.

- Key Differences :

- The protection strategy prioritizes side-chain amine masking, unlike the target compound’s alpha-amine protection. This impacts orthogonal deprotection strategies in peptide synthesis .

- Lysine’s longer side chain (vs. ornithine) introduces distinct steric and electronic effects in molecular interactions.

beta-Alanine tert-Butyl Ester Hydrochloride (CAS: 58620-93-2)

- Key Differences: The beta-amino acid backbone alters peptide conformation, favoring helical or sheet structures differently than alpha-amino acids like ornithine. Lacks amine protection, limiting its utility in multi-step syntheses requiring selective modification .

(R)-2-Iodomethyl-pyrrolidine-1-carboxylic Acid tert-Butyl Ester (CAS: 1260610-71-6)

- Structure : A pyrrolidine-based tert-butyl ester with an iodomethyl substituent.

- Key Differences :

- The heterocyclic pyrrolidine ring introduces rigidity and iodine-mediated reactivity (e.g., cross-coupling reactions), diverging from ornithine’s linear diamine functionality.

- Classified as a skin/eye irritant and respiratory hazard, requiring stringent safety protocols akin to the target compound .

Data Table: Comparative Overview

Key Findings

- Protection Strategy : The target compound’s Boc-alpha-amine and tert-butyl ester combination enables sequential deprotection, contrasting with Nepsilon-Boc-L-lysine’s side-chain protection .

- Solubility : Like Nepsilon-Boc-L-lysine, the target compound is water-insoluble, necessitating organic solvents .

- Safety : All compounds require precautions against skin/eye contact and inhalation, with tert-butyl esters often necessitating ventilation .

- Structural Impact : Ornithine’s shorter side chain (vs. lysine) and linearity (vs. pyrrolidine) influence peptide folding and functional group accessibility.

生物活性

N-alpha-Boc-L-ornithine tert-butyl ester hydrochloride, a derivative of the amino acid ornithine, has gained attention in various fields of biological research and pharmaceutical development. This compound serves as a crucial building block in peptide synthesis and exhibits significant biological activities that make it valuable in drug development, biotechnology, and neuroscientific research.

N-alpha-Boc-L-ornithine tert-butyl ester hydrochloride has the following chemical structure:

- Molecular Formula : C₁₄H₂₈N₂O₄·HCl

- Molecular Weight : 302.86 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in methanol and other organic solvents

1. Peptide Synthesis

This compound is widely utilized for synthesizing peptides, particularly those that are biologically active. It acts as a precursor for creating prodrugs that enhance the solubility and bioavailability of active pharmaceutical ingredients . The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during peptide synthesis, facilitating the formation of complex structures necessary for therapeutic applications.

2. Drug Development

N-alpha-Boc-L-ornithine tert-butyl ester hydrochloride plays a significant role in the pharmaceutical industry. It is employed in the design of prodrugs aimed at improving the pharmacokinetic properties of drugs, which is critical for effective treatment outcomes .

3. Biotechnology

In biopharmaceutical manufacturing, this compound is used to optimize expression systems for recombinant proteins, thereby enhancing yields . Its role in biotechnology extends to the production of therapeutic proteins used in various diseases.

4. Neuroscience Research

Research involving this compound has contributed to understanding neurotransmitter pathways and neurological disorders. It has been utilized in studies examining potential treatments for conditions like depression and anxiety by modulating neurotransmitter levels .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of compounds derived from N-alpha-Boc-L-ornithine. For instance, conjugates formed with various amino acids have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The zone of inhibition values ranged from 10 to 29 mm, indicating strong antibacterial properties .

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Trp-Conjugate | 11-14 | 6-12.5 |

| Phe-Conjugate | 9-12 | 6-12.5 |

| Control Drug | 10-20 | 6-25 |

Cytotoxic Activity

In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against cancer cell lines. For example, compounds derived from N-alpha-Boc-L-ornithine showed IC50 values indicating selective toxicity towards cancer cells while sparing normal cells, suggesting potential applications in cancer therapy .

Study on Antimicrobial Conjugates

A study published in MDPI evaluated various Boc-amino acid conjugates for their antimicrobial properties. The results indicated that conjugates containing aromatic amino acids like tryptophan (Trp) and phenylalanine (Phe) exhibited enhanced antibacterial activity compared to their individual components .

Cytotoxicity Evaluation

Another research article highlighted the cytotoxic effects of synthesized derivatives on multiple cancer cell lines, such as A549 and MCF-7. These compounds demonstrated low cytotoxicity towards normal cells while effectively inducing apoptosis in cancer cells, underscoring their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。